(6S+6S)-Peg7

Epigenetics BET bromodomain inhibition Cancer research

(6S+6S)-Peg7, also known as MT1 (CAS 2060573-82-0), is a bivalent chemical probe targeting BET bromodomains, with a molecular formula of C54H66Cl2N10O9S2 and a molecular weight of 1134.20 g/mol. It consists of two (S)-JQ1 warheads covalently linked by a heptaethylene glycol (PEG7) spacer, enabling intramolecular bivalent binding to tandem bromodomains of BRD4.

Molecular Formula C54H66Cl2N10O9S2
Molecular Weight 1134.2 g/mol
Cat. No. B15571725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S+6S)-Peg7
Molecular FormulaC54H66Cl2N10O9S2
Molecular Weight1134.2 g/mol
Structural Identifiers
InChIInChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1
InChIKeyJNSLBXJNVHYNNW-CXNSMIOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Understanding (6S+6S)-Peg7 (MT1): A Bivalent BET Bromodomain Inhibitor for Epigenetic Research


(6S+6S)-Peg7, also known as MT1 (CAS 2060573-82-0), is a bivalent chemical probe targeting BET bromodomains, with a molecular formula of C54H66Cl2N10O9S2 and a molecular weight of 1134.20 g/mol . It consists of two (S)-JQ1 warheads covalently linked by a heptaethylene glycol (PEG7) spacer, enabling intramolecular bivalent binding to tandem bromodomains of BRD4 [1]. The compound is typically supplied at ≥98% purity and is soluble in DMSO at 150 mg/mL [2].

Why Generic Substitution of (6S+6S)-Peg7 (MT1) with Monovalent BET Inhibitors or Shorter-Linker Analogs Fails


Generic substitution of (6S+6S)-Peg7 with monovalent BET inhibitors like JQ1 or with shorter PEG linker variants fails because these alternatives lack the precise spatial arrangement required for simultaneous engagement of both bromodomains in BRD4. The PEG7 linker length and stereochemistry (6S+6S) have been empirically optimized to achieve intramolecular bivalent binding, resulting in an avidity effect that dramatically enhances cellular potency (>100-fold vs. JQ1) [1]. Shorter linkers (e.g., PEG1) fail to achieve this bivalent engagement, while heterodimeric variants exhibit poor pharmacokinetic stability due to metabolically labile ester moieties [2]. Thus, interchange with superficially similar compounds compromises both potency and in vivo utility.

Quantitative Differentiation of (6S+6S)-Peg7 (MT1) vs. Comparators: A Data-Driven Procurement Guide


Cellular Potency: >100-Fold Increase Over Monovalent JQ1

(6S+6S)-Peg7 (MT1) exhibits >100-fold greater potency in cellular assays compared to the monovalent BET inhibitor JQ1 [1]. This enhancement is attributed to the bivalent binding mode enabled by the PEG7 linker, which engages both bromodomains of BRD4 intramolecularly, creating an avidity effect [2].

Epigenetics BET bromodomain inhibition Cancer research

Biochemical IC50: Sub-Nanomolar Affinity for BRD4(1)

In biochemical AlphaScreen assays, (6S+6S)-Peg7 (MT1) inhibits BRD4(1) with an IC50 of 3.09 nM, whereas the monovalent comparator JQ1 exhibits an IC50 of 21 nM [1]. This represents a ~6.8-fold improvement in biochemical potency.

BRD4 inhibition Biochemical assay Drug discovery

In Vivo Efficacy: Significant Delay in Leukemia Progression vs. JQ1

In a leukemia xenograft mouse model, (6S+6S)-Peg7 (MT1) administered at 44.2 and 22.1 µmol/kg intraperitoneally daily for 14 days significantly delayed leukemia progression compared to JQ1 (P < 0.05) [1]. This in vivo advantage is consistent with its improved cellular potency and pharmacokinetic profile.

Leukemia xenograft In vivo pharmacology BET inhibitor

Pharmacokinetic Stability: Improved Half-Life Over Shorter-Linker Bivalent Analogs

(6S+6S)-Peg7 (MT1) was specifically optimized for biostability. It lacks the metabolically labile ester moieties present in earlier heterodimeric bivalent inhibitors like (6S+2S)-PEG1, resulting in a markedly improved plasma half-life [1]. MT1 exhibits a terminal half-life of 2.70 hours in mice, whereas the (6S+2S)-PEG1 analog had an extremely short half-life [2].

Pharmacokinetics Linker optimization Chemical probe

Linker Length Optimization: PEG7 Confers Optimal Bivalent Engagement vs. Shorter PEG1 Linker

Comparative analysis of linker length reveals that the (6S+6S)-PEG1 analog (with a single ethylene glycol unit) showed no improvement in biochemical or cellular activity over JQ1, failing to achieve bivalent binding [1]. In contrast, the PEG7 linker in MT1 provides sufficient reach to engage both bromodomains intramolecularly, resulting in the observed >100-fold cellular potency gain [2].

Linker chemistry Bivalent inhibitor SAR

Optimal Application Scenarios for (6S+6S)-Peg7 (MT1) in Academic and Industrial Research


Investigating the Functional Consequences of Bivalent BRD4 Engagement

Researchers seeking to differentiate between monovalent and bivalent BRD4 inhibition should use MT1 as the gold-standard bivalent probe. Its >100-fold enhanced cellular potency and validated intramolecular binding mode provide a robust tool for studying avidity-driven epigenetic regulation [1]. This scenario is particularly relevant for groups exploring multivalency in chromatin biology and transcription.

In Vivo Validation of BET Bromodomain as a Therapeutic Target in Leukemia

For in vivo pharmacology studies in hematological malignancies, MT1 offers a significant advantage over JQ1 due to its improved potency and PK profile. The compound has demonstrated significant delay of leukemia progression in xenograft models at well-tolerated doses (22.1-44.2 µmol/kg), making it suitable for preclinical proof-of-concept studies [1].

Structure-Activity Relationship (SAR) Studies of Bivalent Inhibitor Linkers

Medicinal chemistry teams optimizing bivalent inhibitor scaffolds can use MT1 as a benchmark for linker length and composition. The comparative data showing that PEG7 (MT1) outperforms PEG1 and heterodimeric linkers in both potency and PK provide a reference point for designing next-generation bivalent probes [1].

Chemical Probe Qualification for BET Bromodomain Target Engagement Assays

MT1 meets the criteria of a high-quality chemical probe: sub-nanomolar biochemical potency, validated cellular target engagement, >100-fold selectivity window in functional assays, and acceptable PK for in vivo use [1]. It is the compound of choice for CETSA, NanoBRET, or other target engagement assays requiring a potent and selective BET family inhibitor.

Quote Request

Request a Quote for (6S+6S)-Peg7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.